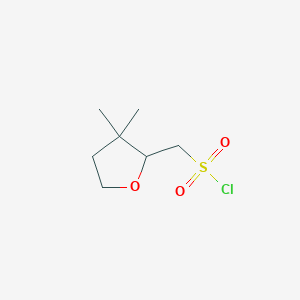![molecular formula C18H12F4N4O2S2 B2756600 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391874-47-8](/img/structure/B2756600.png)
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Activity
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its derivatives have been investigated for their potential as carbonic anhydrase (CA) inhibitors, particularly targeting the tumor-associated isozyme CA IX. Studies suggest that specific halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, exhibit potent inhibition of CA IX. This inhibition profile is significantly different from physiologically relevant isozymes such as CA I, II, and IV. The inhibition of CA IX by these compounds indicates their potential use as antitumor agents, highlighting their specificity and potency against tumor-associated carbonic anhydrases (Ilies et al., 2003).
Synthesis and Characterization of Thiadiazolobenzamide Complexes
Further research into the synthesis and characterization of thiadiazolobenzamide complexes demonstrates the versatility of this compound as a precursor for creating novel compounds. One study details the synthesis of a compound via cyclization of thioxothiourea, leading to the formation of new bonds between sulfur and nitrogen atoms. These compounds, when coordinated with Ni(II) and Pd(II) ions, have been analyzed through various spectroscopic methods, highlighting their potential in creating new materials with unique properties (Adhami et al., 2012).
Antimicrobial and Antifungal Activities
Another dimension of research involves the exploration of the antimicrobial and antifungal activities of derivatives. Specific derivatives have shown significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This broad-spectrum antimicrobial and antifungal efficacy indicates the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (Sych et al., 2019).
Catalyst- and Solvent-Free Synthesis
Innovations in the synthesis of related compounds also highlight the scientific interest in this compound derivatives. Research has demonstrated catalyst- and solvent-free methods for creating these compounds, utilizing microwave-assisted Fries rearrangement. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry, reducing the environmental impact of chemical syntheses (Moreno-Fuquen et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2S2/c19-10-5-7-11(8-6-10)23-14(27)9-29-17-26-25-16(30-17)24-15(28)12-3-1-2-4-13(12)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZUWYLVYVPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



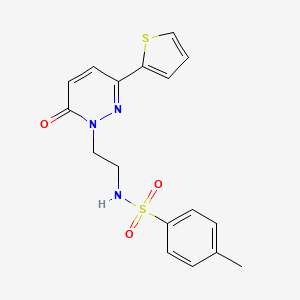
![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)
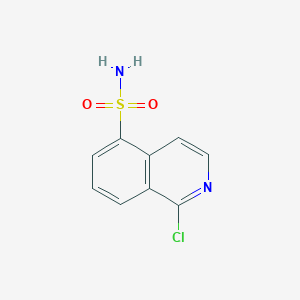
![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)
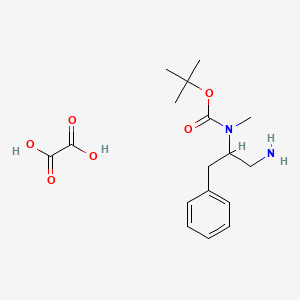
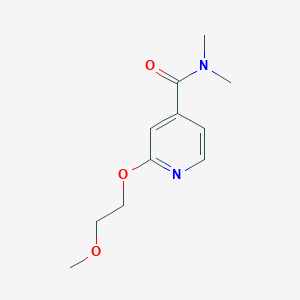
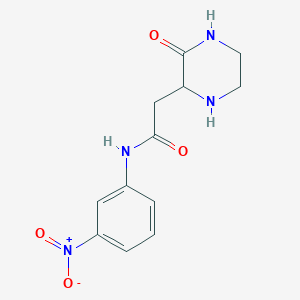

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
